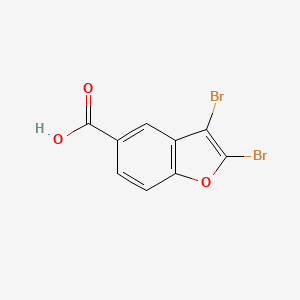

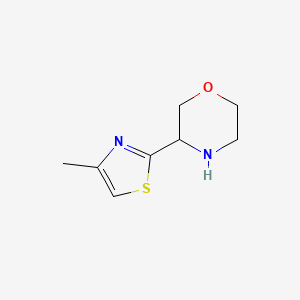

![molecular formula C11H16N2O2 B1378612 N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide CAS No. 1713602-56-2](/img/structure/B1378612.png)

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” is characterized by a pyrrolidine ring and a furan ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring, on the other hand, is aromatic and contributes to the compound’s reactivity .Chemical Reactions Analysis

The pyrrolidine ring in the compound can undergo various chemical reactions . For instance, it can be functionalized or used as a scaffold for constructing more complex molecules . The furan ring can also participate in various reactions, including electrophilic substitution .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a component of the compound , is a versatile scaffold in drug discovery. It’s used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound’s structure allows for the creation of novel biologically active compounds with target selectivity.

Pharmacokinetics: ADME/Tox Optimization

Incorporating the pyrrolidine ring into drug candidates can modify physicochemical parameters to achieve optimal ADME/Tox results. This is crucial for the development of drugs with favorable absorption, distribution, metabolism, excretion, and toxicity profiles .

Biological Activity: Antibacterial Agents

The structural variations of the pyrrolidine ring influence biological activity. For instance, different N’-substituents on the pyrrolidine ring can lead to varying degrees of antibacterial activity, which is significant for developing new antibiotics .

Chemical Synthesis: Phosphonate Derivatives

Functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate derivatives have been synthesized using the pyrrolidine ring. These compounds have potential applications in various chemical reactions and could serve as intermediates in organic synthesis .

Structural Biology: Protein-Ligand Interactions

The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers can bind to enantioselective proteins in unique ways. This is important for understanding protein-ligand interactions and designing drugs with specific biological profiles .

Natural Product Synthesis: Complex Molecule Construction

Pyrrolidine is a fragment of many natural products, and its derivatives are used to construct complex molecular structures found in various natural compounds. This has implications for synthesizing bioactive molecules that mimic natural products .

Collagen Stability: Proline Analogues

The pyrrolidine and pyrrolidinone moieties are essential components of collagen, accounting for a significant portion of its composition and playing key roles in the stability of the triple helix structure of collagen .

Wirkmechanismus

Target of Action

The compound “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with various targets, depending on their specific structures and functional groups .

Mode of Action

The mode of action of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its specific targets. For example, pyrrolidine derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific targets of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide”. Pyrrolidine derivatives have been found to be involved in a variety of biochemical pathways, including those related to inflammation, cancer, and neurological disorders .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its specific structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body, and they are metabolized by various enzymes .

Result of Action

The molecular and cellular effects of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as an inhibitor of a certain enzyme, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .

Action Environment

The action, efficacy, and stability of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of pyrrolidine derivatives can be affected by the stereochemistry of the molecule, which can be influenced by environmental conditions .

Eigenschaften

IUPAC Name |

N-[(5-pyrrolidin-2-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(14)13-7-9-4-5-11(15-9)10-3-2-6-12-10/h4-5,10,12H,2-3,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITDSXOCNDKUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(O1)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

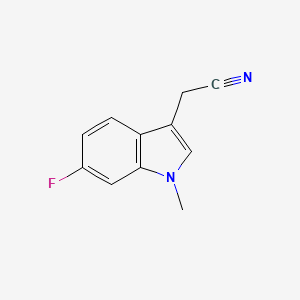

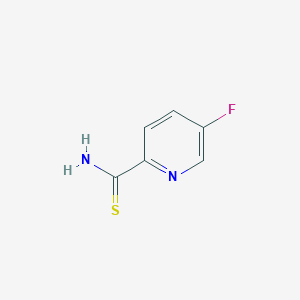

![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)

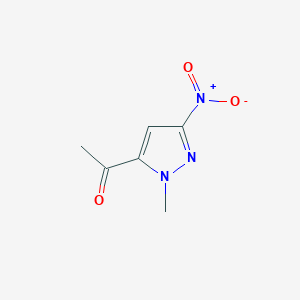

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)